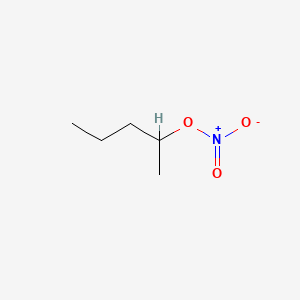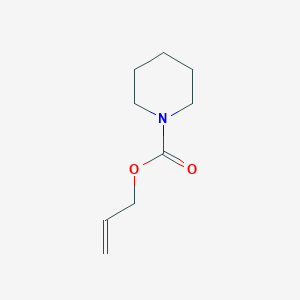
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring, with the hydrochloride salt form enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride, a common synthetic route involves the alkylation of 1-ethylpiperazine with 1-chloro-4-methylcyclohexane under basic conditions.
Industrial Production Methods: Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. The key steps include the preparation of the piperazine core, followed by selective functionalization to introduce the ethyl and methyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in the formation of various N-alkyl or N-aryl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is believed to exert its effects by modulating the activity of specific receptors, such as serotonin and dopamine receptors. This modulation can influence various physiological processes, including mood, cognition, and motor function.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound, which lacks the ethyl and methyl substituents.
1-Ethylpiperazine: A simpler derivative with only an ethyl group attached to the piperazine ring.
4-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.
Uniqueness: Piperazine, 1-(1-ethylcyclohexyl)-4-methyl-, hydrochloride is unique due to the presence of both an ethyl group attached to a cyclohexyl ring and a methyl group attached to the piperazine ring. This specific substitution pattern can result in distinct physicochemical properties and biological activity compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
21602-44-8 |
|---|---|
Molekularformel |
C13H27ClN2 |
Molekulargewicht |
246.82 g/mol |
IUPAC-Name |
1-(1-ethylcyclohexyl)-4-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-3-13(7-5-4-6-8-13)15-11-9-14(2)10-12-15;/h3-12H2,1-2H3;1H |
InChI-Schlüssel |
QMMJQUOYTFCDCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)N2CCN(CC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


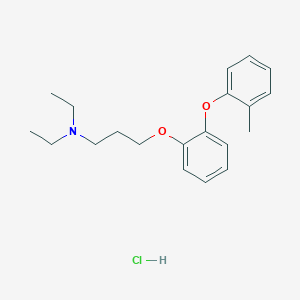

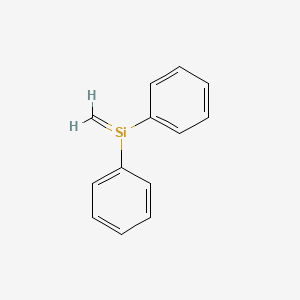
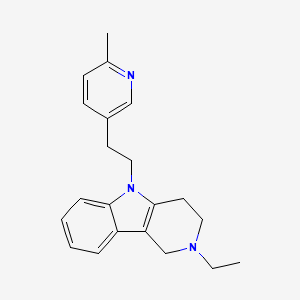




![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

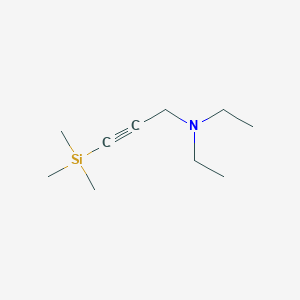
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
